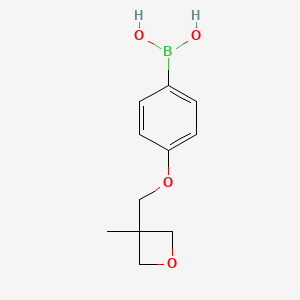

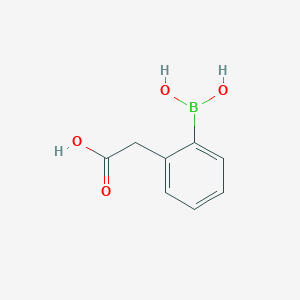

N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of a similar compound, “2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, was reported to be obtained by a five-step substitution reaction .Molecular Structure Analysis

The structure of the similar compound mentioned above was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The single crystal was structurally determined by X-ray diffraction and conformational analysis was performed . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Scientific Research Applications

Synthesis and Characterization

- Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been synthesized and characterized. These compounds, including N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, are explored for their structural properties using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures have been further calculated using density functional theory (DFT) (Huang et al., 2021).

Biological Evaluation

- Some compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been evaluated for biological activities. For example, their antitumor activities have been investigated against various human tumor cell lines. These studies are crucial for understanding the potential medicinal applications of these compounds (Yurttaş et al., 2015).

Applications in Fluorescence Probes

- Boronate ester fluorescence probes containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been synthesized for the detection of hydrogen peroxide (H2O2). These probes demonstrate fluorescence responses towards H2O2, making them potentially useful for sensing applications in analytical chemistry (Lampard et al., 2018).

Potential in Nanoparticle Fabrication

- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group has been used in the synthesis of heterodifunctional polyfluorenes, which are crucial for creating nanoparticles with bright and enduring fluorescence brightness. These nanoparticles are valuable in various fields, including materials science and bioimaging (Fischer et al., 2013).

In Silaheterocyclic Compound Formation

- The interaction of N-(2-hydroxyphenyl)acetamide with certain silanes leads to the formation of silaheterocyclic compounds. These compounds, related to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, have potential applications in organosilicon chemistry and material sciences (Lazareva et al., 2017).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction , suggesting that this compound may interact with palladium catalysts and various organic groups in this context.

Mode of Action

The compound likely participates in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction in which it likely participates is a key step in the synthesis of various organic compounds . Therefore, the compound could indirectly influence multiple biochemical pathways through its role in the production of other bioactive molecules.

Pharmacokinetics

The compound’s molecular weight (287162), boiling point (4441±280 °C), and water solubility suggest that it may have moderate bioavailability.

Result of Action

As a participant in the suzuki-miyaura cross-coupling reaction , it likely contributes to the formation of new carbon-carbon bonds, influencing the structure and properties of the resulting organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the compound’s stability may be affected by exposure to moisture .

properties

IUPAC Name |

N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-7-5-12(6-8-13)11-15(20)19-14-9-10-14/h5-8,14H,9-11H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUSBQSFTZGDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682278 | |

| Record name | N-Cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |

CAS RN |

1031747-36-0 | |

| Record name | N-Cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

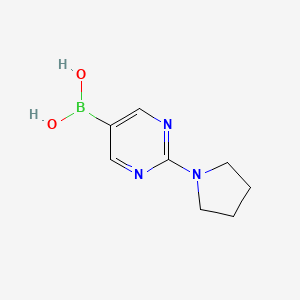

![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)